molecular formula C11H15ClFNO B2367929 (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 2055841-15-9

(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2367929
CAS No.: 2055841-15-9
M. Wt: 231.7
InChI Key: FQOUIQLUNLUMEB-SCYNACPDSA-N
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Description

(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a cyclopropane ring substituted with an ethoxy and fluorophenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Substitution with Ethoxy and Fluorophenyl Groups:

    Amination: The amine group is introduced through an amination reaction, often involving the use of ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-rel-2-(4-methoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride
  • (1S,2R)-rel-2-(4-ethoxy-3-chlorophenyl)cyclopropan-1-amine hydrochloride
  • (1S,2R)-rel-2-(4-ethoxy-3-bromophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the specific combination of its ethoxy and fluorophenyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

(1S,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOUIQLUNLUMEB-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H]2C[C@@H]2N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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